molecular formula C5HClF3N B12433749 5-Chloro-2,3,4-trifluoropyridine

5-Chloro-2,3,4-trifluoropyridine

Cat. No.: B12433749
M. Wt: 167.51 g/mol
InChI Key: JSFBYKBWRWVALS-UHFFFAOYSA-N
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Description

5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3,4-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 125°C. This reaction can be enhanced by the addition of a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring makes it a versatile compound for various chemical transformations and applications .

Biological Activity

5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of chlorine and three fluorine atoms on the pyridine ring. These substitutions significantly influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects against certain bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest it could inhibit the growth of cancer cells through specific molecular interactions.
  • Enzyme Inhibition : It has been evaluated for its potential to inhibit key enzymes involved in disease processes, such as cholinesterases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Halogen Bonding : The halogen atoms can form non-covalent interactions with biological macromolecules.
  • Hydrogen Bonding : The compound can participate in hydrogen bonding, influencing enzyme activity and receptor binding.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects depending on the context of application.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound derivatives. The research demonstrated that specific modifications to the trifluoropyridine structure enhanced cytotoxicity against several cancer cell lines. For example:

CompoundIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast)
5-Chloro-2-fluoropyridine25.0A549 (Lung)

The results indicated that the trifluoromethyl group plays a crucial role in enhancing biological activity through increased lipophilicity and improved binding affinity to target proteins .

Antimicrobial Studies

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The findings showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent worth further exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

CompoundKey FeaturesBiological Activity
5-Chloro-2-fluoropyridineLacks additional fluorinesModerate antimicrobial
2,3-DichloropyridineIncreased reactivityHigher cytotoxicity
4-Iodo-2-fluoropyridineDifferent halogenation patternVariable enzyme inhibition

The unique combination of chlorine and trifluoromethyl groups in this compound contributes to its distinct reactivity and biological profile compared to these analogs .

Properties

Molecular Formula

C5HClF3N

Molecular Weight

167.51 g/mol

IUPAC Name

5-chloro-2,3,4-trifluoropyridine

InChI

InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

JSFBYKBWRWVALS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)Cl

Origin of Product

United States

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